![molecular formula C6H10ClN3O B025737 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide CAS No. 108392-48-9](/img/structure/B25737.png)
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide, also known as DMCM, is a chemical compound that belongs to the class of benzodiazepines. It is a potent and selective antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. DMCM has been extensively studied in scientific research due to its unique properties and potential applications.
作用机制
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide acts as a competitive antagonist of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABA in the central nervous system. By binding to the receptor, 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide prevents the binding of GABA and thus blocks the inhibitory effects of the neurotransmitter. This leads to an increase in neuronal excitability and can result in a variety of effects, including anxiety, convulsions, and memory impairment.
生化和生理效应
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has been shown to have a variety of biochemical and physiological effects, including the induction of anxiety-like behaviors, the impairment of memory and learning, and the induction of convulsions. 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has also been shown to alter the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain.
实验室实验的优点和局限性
One advantage of using 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide in lab experiments is its potency and selectivity as a GABA-A receptor antagonist. This allows researchers to study the effects of GABA-A receptor antagonists on specific behaviors and physiological processes. However, one limitation of using 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide is its potential for inducing convulsions, which can complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research involving 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide. One area of interest is the development of more selective GABA-A receptor antagonists that can be used to study the specific effects of different subtypes of the receptor. Another area of interest is the investigation of the long-term effects of 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide on the central nervous system, including its potential for inducing neurodegeneration or altering the structure and function of neuronal networks. Finally, there is a need for further research into the potential clinical applications of 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide and other GABA-A receptor antagonists for the treatment of anxiety disorders, epilepsy, and other neurological conditions.
合成方法
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide can be synthesized using a variety of methods, including the reaction of 6-chloro-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline with methyl isocyanate, followed by cyclization with acetic anhydride. Another method involves the reaction of 6-chloro-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline with chloroacetyl chloride, followed by cyclization with ammonia.
科学研究应用
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has been widely used in scientific research as a tool to study the GABA-A receptor and its role in the central nervous system. It has been used to investigate the effects of GABA-A receptor antagonists on anxiety, memory, and learning. 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has also been used to study the mechanisms of action of other benzodiazepines and their interactions with the GABA-A receptor.
属性
IUPAC Name |
6-chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3O/c1-8-5(11)6-3-2-4-9(6)10(6)7/h2-4H2,1H3,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPIHXYWYSIEJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CCCN1N2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


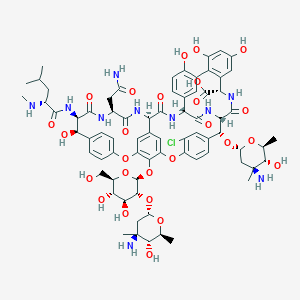
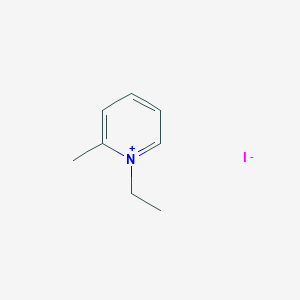
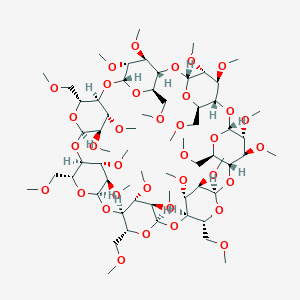
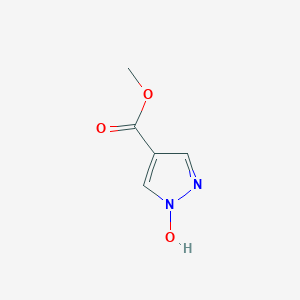
![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)
![6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline](/img/structure/B25669.png)
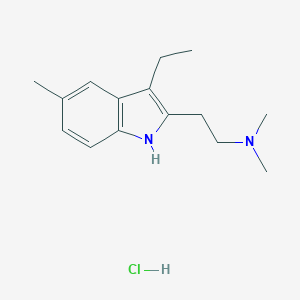
![N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam](/img/structure/B25671.png)
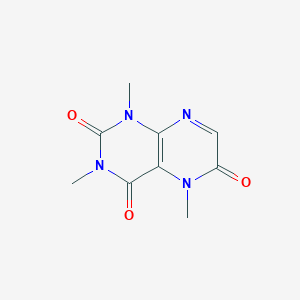
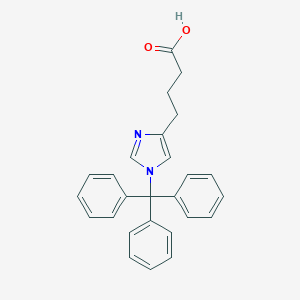
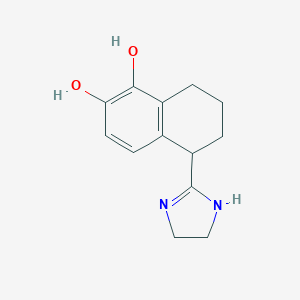
![[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide](/img/structure/B25680.png)
![Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)](/img/structure/B25681.png)